molecular formula C16H22N4O4S B1229387 Acetiamine CAS No. 299-89-8

Acetiamine

Cat. No.: B1229387
CAS No.: 299-89-8
M. Wt: 366.4 g/mol
InChI Key: ISIPQAHMLLFSFR-XNTDXEJSSA-N
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Description

Acetiamine (CAS Registry Number: 299-89-8), also known as O,S-diacetylthiamine or diacethiamine, is a lipid-soluble thiamine (vitamin B1) derivative. Its chemical structure includes a modified thiamine backbone with acetyl groups at the hydroxyl and sulfhydryl positions, enhancing its membrane permeability compared to water-soluble thiamine salts . However, its clinical use has declined due to the availability of more effective alternatives .

This compound functions as a thiamine prodrug, undergoing metabolic conversion to release free thiamine and non-toxic acetate byproducts .

Properties

CAS No.

299-89-8

Molecular Formula

C16H22N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

[(E)-3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate

InChI

InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19)/b15-10+

InChI Key

ISIPQAHMLLFSFR-XNTDXEJSSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C)/SC(=O)C)/C

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C

Synonyms

diacetylthiamine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetiamine can be synthesized in the laboratory through several methods:

    Dehydration of Ammonium Acetate: Heating ammonium acetate results in the formation of this compound and water[ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]

    Ammonolysis of Acetylacetone: This compound can be obtained via ammonolysis of acetylacetone under reductive amination conditions.

    Hydration of Acetonitrile: Acetonitrile, a byproduct of acrylonitrile production, can be hydrated to produce this compound[ \text{CH}_3\text{CN} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CONH}_2 ]

Industrial Production Methods

In industrial settings, this compound is commonly produced by the dehydration of ammonium acetate or the hydration of acetonitrile .

Chemical Reactions Analysis

Types of Reactions

Acetiamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce acetic acid and nitrogen gas.

    Reduction: Reduction of this compound can yield ethylamine.

    Substitution: this compound can participate in substitution reactions, such as the formation of N-substituted acetamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Acetic acid and nitrogen gas.

    Reduction: Ethylamine.

    Substitution: N-substituted acetamides.

Scientific Research Applications

Acetiamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetiamine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the production of other compounds. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiamine analogues are categorized into two groups: (1) prodrugs that release thiamine and inert byproducts, and (2) bioactive analogues that compete with thiamine or its phosphorylated forms. Below is a detailed comparison of acetiamine with key analogues:

Table 1: Structural and Functional Comparison of this compound and Selected Thiamine Analogues

Compound Structural Modifications Key Metabolites Bioavailability Toxicity Profile Therapeutic Applications
This compound O,S-diacetylated thiamine Thiamine + Acetate Moderate Low (non-toxic acetate) Rheumatic pain (historical use)
Fursultiamine Tetrahydrofurfuryl disulfide derivative Thiamine + Thiol byproducts High Moderate (H₂O₂ generation) Beriberi, thiamine deficiency
Allithiamine Allyl disulfide-modified thiamine Thiamine + Allyl thiols High Moderate (hepatotoxic) Thiamine supplementation
Bisbentiamine O-Benzoylthiamine disulfide Thiamine + Benzoate Moderate Low Dietary supplements
Cycotiamine Cyclic carbonate derivative Thiamine + Carbonate Low Low (untested) Experimental antiplasmodial

Key Findings from Comparative Studies

Metabolic Byproducts and Toxicity

  • This compound releases acetate , a benign metabolite, which distinguishes it from fursultiamine and allithiamine. These analogues generate thiol byproducts (e.g., allyl thiols) that oxidize to H₂O₂, causing cellular damage and limiting their safety .
  • Bisbentiamine and this compound share low toxicity due to inert byproducts (benzoate and acetate, respectively) .

Bioavailability and Clinical Use Fursultiamine and allithiamine exhibit superior oral bioavailability compared to thiamine hydrochloride, making them preferred for treating deficiencies .

Historical vs. Current Applications this compound was used in combination therapies for pain (e.g., Algo-nevriton) but is now obsolete . Bisbentiamine and fursultiamine remain relevant in nutritional supplements and deficiency treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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